molecular formula C17H26N2O4S2 B2692952 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane CAS No. 2320216-90-6

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

Cat. No. B2692952
CAS RN: 2320216-90-6
M. Wt: 386.53
InChI Key: GKDBEYYASNNEMV-UHFFFAOYSA-N
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Description

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DTDP and belongs to the class of diazepanes.

Scientific Research Applications

Multicomponent Synthesis of Diazepane Derivatives

A study by Banfi et al. (2007) presents a two-step approach to synthesize diazepane systems via a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method efficiently produces 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones through a Ugi reaction and Mitsunobu cyclization, offering a convergent synthesis pathway for complex diazepane derivatives, potentially including variations similar to the compound (Banfi et al., 2007).

Cycloaddition Synthesis of Diazepines

Heo et al. (2020) described the synthesis of 1,4-diazepines through an aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides, leading to C-sulfonylated 1,4-diazepines. This process showcases the versatility of sulfonyl groups in constructing diazepine rings, relevant to exploring the reactivity and applications of sulfonyl-containing diazepanes (Heo et al., 2020).

Sulfonation Reversibility in Methoxyphenols

Ansink and Cerfontain (1991) investigated the sulfonation of 3,5-dimethoxyphenol and its derivatives, revealing insights into the reactivity of methoxyphenols with sulfonyl groups. While focusing on different chemical contexts, this study provides a foundational understanding of the interactions between sulfonyl groups and methoxyphenol compounds, which is essential for synthesizing and manipulating compounds like "1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane" (Ansink & Cerfontain, 1991).

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S2/c1-22-15-4-5-16(23-2)17(12-15)25(20,21)19-8-3-7-18(9-10-19)14-6-11-24-13-14/h4-5,12,14H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDBEYYASNNEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

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